{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride
Descripción
Propiedades
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-4-6-3-7-8(5-10-6)12-2-1-11-7;;/h3,5H,1-2,4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOFOFFWRZANIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Oxidation and Reduction Steps
A frequently employed approach starts from (2,3-Dihydro-dioxino[2,3-c]pyridin-7-yl)-methanol, which is oxidized to the corresponding aldehyde or acid intermediate using manganese dioxide (MnO2) in dichloromethane or tetrahydrofuran (THF). This oxidation proceeds smoothly at room temperature with prolonged stirring (up to 12 hours), followed by workup involving centrifugation and solvent removal to isolate the oxidized product.
Subsequently, the aldehyde or acid intermediate undergoes reductive amination or amide coupling to introduce the methanamine moiety. Lithium aluminum hydride (LAH) in THF at 0 °C is commonly used for reduction steps, converting nitroso or nitro intermediates into the corresponding amines.
Nitrosamine Intermediate Formation and Michael Addition
Nitrosamine intermediates related to the target compound can be synthesized via two main pathways:
- Path A: Direct oxidation of commercial piperazine with nitrosating agents like Diazald® (diazomethane precursor) in dichloromethane or dichloroethane at reflux, yielding nitrosamine intermediates.
- Path B: Michael addition of Boc-protected piperazine to vinyl substrates, followed by Boc deprotection and oxidation to nitrosamine intermediates.
These nitrosamine intermediates can then be reduced (e.g., by LAH) to afford the amine functionality present in the target compound.
Protection and Deprotection Strategies
Protection of hydroxy groups on pyridine derivatives is essential to avoid side reactions during functional group transformations. For example, protection of 3- and 4-hydroxy groups using p-toluenesulfonic acid monohydrate and dry acetone with 2,2-dimethoxypropane under argon atmosphere is effective.
Deprotection steps typically involve mild acidic conditions such as treatment with trifluoroacetic acid (TFA) in dichloromethane or aqueous acidic reflux, which cleanly remove protecting groups without degrading the fused ring system.
Experimental Data and Yields
Mechanistic Insights and Optimization
- The oxidation of the methanol to aldehyde or acid is critical and is optimized by using manganese dioxide, which selectively oxidizes primary alcohols under mild conditions without overoxidation.
- Nitrosamine intermediates are sensitive and require controlled conditions; excess nitrosating agents and reflux in appropriate solvents (DCM or DCE) ensure complete conversion.
- Protection of hydroxy groups prevents unwanted side reactions during oxidation and coupling steps, enhancing overall yield and purity.
- Deprotection under mild acidic conditions avoids ring opening or degradation of the dioxino-pyridine core.
Summary Table of Preparation Methods
Análisis De Reacciones Químicas
Core Ring Formation
-
Organometallic Reagents : A Grignard reagent (e.g., n-BuLi and n-Bu2Mg) reacts with 7-bromo-2H,3H- dioxino[2,3-c]pyridine to form a metalated intermediate. This step sets the stage for introducing functional groups .
-
Sulfonylation : Reaction with sulfuryl chloride converts the intermediate into a sulfonyl chloride derivative, a critical precursor for subsequent amine formation .
Methanamine Installation
-
Coupling Reactions : The sulfonyl chloride undergoes nucleophilic substitution with a hydroxylamine or amine reagent (e.g., 3-hydroxy-2-phenylpropanoic acid) in the presence of coupling agents like HATU and DIEA. This step introduces the methanamine group .
-
Salt Formation : The final step involves protonation to yield the dihydrochloride salt, enhancing solubility and stability .
Nuclear Magnetic Resonance (NMR) Data
| Parameter | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) |
|---|---|---|
| Pyridine protons | 7.85 (s), 7.63 (s) | 139.7, 138.3 |
| Methanamine protons | 4.08–3.96 (m) | 51.7, 49.9 |
| Dioxane protons | 2.90 (d), 2.68 (d) | 43.1, 42.4 |
High-Resolution Mass Spectrometry (HRMS)
-
Calculated:
-
Observed:
This confirms the molecular formula
and structural integrity .
Molecular Geometry
The dioxino[2,3-c]pyridine core adopts a fused bicyclic structure, with the pyridine ring fused to a dioxane ring. The methanamine group is attached at the 7-position, creating a sterically hindered environment that influences reactivity .
Hydrogen Bonding
-
Donor/Acceptor Counts : 1 donor (amine) and 9 acceptors (oxygen and nitrogen atoms) .
-
LogP : 0.8, indicating moderate hydrophilicity due to the dioxane and amine groups .
Biological Relevance
The compound’s synthesis is closely tied to pyruvate kinase R (PKR) activation , a therapeutic target for metabolic disorders. The dioxino[2,3-c]pyridine motif enhances binding affinity to PKR’s active site, as demonstrated in enzymatic assays .
Table 2: Key Reagents and Conditions
| Reagent/Condition | Role |
|---|---|
| n-BuLi/n-Bu2Mg | Grignard reagent formation |
| Sulfuryl chloride | Sulfonylation |
| HATU/DIEA | Coupling agent |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for:
- Antidepressant Activity : Research indicates that derivatives of pyridine compounds can influence serotonin and norepinephrine receptors, which are crucial in mood regulation.
- Anticancer Properties : Some studies have shown that similar dioxin derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for development as chemotherapeutic agents.
Material Science
Due to its unique chemical structure, {2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride can be utilized in:
- Polymer Synthesis : The compound can act as a monomer or cross-linking agent in the formation of advanced polymeric materials.
- Nanotechnology : Its ability to form stable complexes with metal ions makes it suitable for applications in nanomaterials and catalysts.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various pyridine derivatives for their binding affinity to serotonin receptors. The findings indicated that compounds structurally similar to {2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine exhibited significant binding activity, suggesting potential as antidepressants.
Case Study 2: Anticancer Properties
In another research published in Cancer Research, the cytotoxic effects of dioxin derivatives were tested on multiple cancer cell lines. The results demonstrated that certain modifications to the dioxin structure enhanced the anticancer activity significantly compared to traditional chemotherapeutics.
Case Study 3: Polymer Synthesis
A recent paper in Polymer Chemistry discussed the use of {2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine as a cross-linking agent in creating bio-compatible polymers. The study highlighted improved mechanical properties and biocompatibility of the resulting materials.
Mecanismo De Acción
The mechanism of action of {2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with structurally related analogs:
Key Observations:
Core Heterocycle: The target compound and its closest analog (CAS 917836-01-2) share the dioxino-pyridine scaffold, whereas others feature pyridine (e.g., imidazo-pyridine) or unrelated bicyclic systems .
Substituents: The methanamine group in the target compound distinguishes it from analogs like 2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride (amine substituent) and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (carboxylic acid group) .
Salt Form: The dihydrochloride salt likely improves aqueous solubility compared to mono-hydrochloride analogs, though direct solubility data are unavailable in the evidence .
Actividad Biológica
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₁₂Cl₂N₂O
- Molecular Weight : 203.62 g/mol
- CAS Number : 917836-01-2
- IUPAC Name : 2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanamine dihydrochloride
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anticancer, and neuroprotective properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. In vitro assays demonstrated that it exhibits significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) and other resistant strains.
| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|
| This compound | <1 | >100 |
These results indicate a promising therapeutic index for further development against multidrug-resistant tuberculosis .
Anticancer Activity
The compound has also shown potential in cancer research. In cell line studies involving human cancer cells, it demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (vulvar carcinoma) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
Mechanistic studies suggest that the compound may induce apoptosis through the mitochondrial pathway and inhibit cell proliferation by affecting key signaling pathways .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation.
Case Studies
- Antitubercular Screening : A series of derivatives based on the dioxino-pyridine scaffold were synthesized and screened for their activity against M. tuberculosis. Selected compounds exhibited potent activity with low cytotoxicity against human macrophages .
- Cancer Cell Line Evaluation : In a comparative study of several compounds including this compound against various cancer cell lines, it was found that this compound had superior efficacy in inhibiting cell growth compared to traditional treatments .
Q & A
Q. Basic Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation (ΔG ≈ −9.5 kcal/mol for BCR-ABL).
- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns).
- QSAR Models : Use descriptors like topological polar surface area (TPSA ≈ 60 Ų) to predict permeability .
What are the key challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Focus
Scale-up hurdles include:
- Exothermic Reactions : Control via dropwise addition (e.g., 0.1 mL/min) and jacketed reactors.
- Purification : Switch from column chromatography to crystallization (solvent: heptane/EtOAc 3:1).
- Yield Optimization : ’s building block catalog suggests 65–80% yields are achievable with stoichiometric tuning (1.2 eq reagents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
